1-Pyrrolidinehexanoicacid

Description

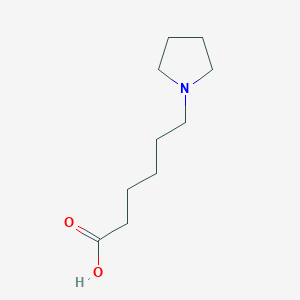

1-Pyrrolidinehexanoic acid is a pyrrolidine derivative with a hexanoic acid side chain. The compound is structurally characterized by a five-membered pyrrolidine ring (a saturated heterocyclic amine) attached to a six-carbon carboxylic acid chain. It is commonly encountered as a hydrochloride salt (CAS 2365419-06-1) with a purity of 95%, as noted in commercial catalogs . This compound is likely utilized in pharmaceutical or organic synthesis as an intermediate due to its functional groups, which enable reactivity in amidation, esterification, or salt formation.

Properties

IUPAC Name |

6-pyrrolidin-1-ylhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c12-10(13)6-2-1-3-7-11-8-4-5-9-11/h1-9H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDDFZCLVVSUCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pyrrolidinehexanoicacid can be synthesized through several methods. One common approach involves the cyclization of hexanoic acid derivatives with pyrrolidine under specific reaction conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production. The process may also involve purification steps such as distillation or crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Pyrrolidinehexanoicacid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The pyrrolidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Pyrrolidinehexanoicacid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Pyrrolidinehexanoicacid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1-pyrrolidinehexanoic acid, differing in chain length, substituents, or functional groups.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Longer chains (e.g., hexanoic acid) may enhance lipid solubility, favoring interactions with hydrophobic environments .

Functional Group Impact: The ketone group in 1-methyl-5-oxopyrrolidine-3-carboxylic acid increases reactivity, enabling participation in keto-enol tautomerism or nucleophilic additions . Hydrazide derivatives of pyrrolidineacetic acid () exhibit distinct reactivity, useful in conjugation chemistry or metal chelation .

Salt Forms and Stability: Hydrochloride salts (e.g., 1-pyrrolidinehexanoic acid HCl) improve crystallinity and stability, facilitating storage and handling in synthetic workflows .

Biological Activity

1-Pyrrolidinehexanoic acid is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.

Overview of 1-Pyrrolidinehexanoic Acid

1-Pyrrolidinehexanoic acid is a pyrrolidine derivative known for its structural versatility and potential biological applications. Its synthesis serves as a building block for more complex molecules, making it valuable in medicinal chemistry and drug discovery.

The biological activity of 1-Pyrrolidinehexanoic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction can modulate enzyme activities or receptor functions, leading to various physiological effects. For instance, studies have indicated that the compound may exhibit antimicrobial and anticancer properties by influencing signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Properties

Research has shown that 1-Pyrrolidinehexanoic acid possesses antimicrobial activity against a range of pathogens. In vitro assays have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Effects

The anticancer potential of 1-Pyrrolidinehexanoic acid has been explored in several studies. The compound has been observed to induce apoptosis in cancer cell lines, which may be attributed to its ability to modulate key signaling pathways involved in cell survival and death. For example, studies have reported that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are often upregulated in cancerous tissues .

Data Table: Summary of Biological Activities

| Activity | Effect | Study Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | COX-1 and COX-2 inhibition |

Case Studies

Several case studies highlight the compound's biological activity:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of 1-Pyrrolidinehexanoic acid against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at various concentrations, suggesting its potential as a therapeutic agent for bacterial infections.

- Cancer Cell Line Study : In a series of experiments involving breast cancer cell lines, treatment with 1-Pyrrolidinehexanoic acid resulted in a dose-dependent increase in apoptotic markers. This study supports the hypothesis that the compound may serve as a lead for developing new anticancer therapies.

- Mechanistic Insights : Further investigation into the mechanism revealed that the compound affects the expression of genes associated with apoptosis and cell cycle regulation, providing insights into its role as a potential anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.